Nalpha-Benzoyl-L-asparagine 4-nitroanilide Nalpha-Benzoyl-L-asparagine 4-nitroanilide
Brand Name: Vulcanchem
CAS No.: 201733-11-1
VCID: VC21540137
InChI: InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H16N4O5
Molecular Weight: 356.33 g/mol

Nalpha-Benzoyl-L-asparagine 4-nitroanilide

CAS No.: 201733-11-1

Cat. No.: VC21540137

Molecular Formula: C17H16N4O5

Molecular Weight: 356.33 g/mol

* For research use only. Not for human or veterinary use.

Nalpha-Benzoyl-L-asparagine 4-nitroanilide - 201733-11-1

CAS No. 201733-11-1
Molecular Formula C17H16N4O5
Molecular Weight 356.33 g/mol
IUPAC Name (2S)-2-benzamido-N-(4-nitrophenyl)butanediamide
Standard InChI InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23)/t14-/m0/s1
Standard InChI Key SLFUSGBNVYEJGY-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Chemical Identity and Structural Properties

Nomenclature and Identification

Nalpha-Benzoyl-L-asparagine 4-nitroanilide is identified through multiple systematic and common names in scientific literature. This compound is also known by several synonyms including BZ-ASN-PNA, BZO-ASN-PNA, BENZOYL-L-ASPARAGINE 4-NITROANILIDE, N-ALPHA-BENZOYL-L-ASPARAGINE P-NITROANILIDE, (S)-2-Benzamido-N1-(4-nitrophenyl)succinamide, and (2S)-2-benzamido-N-(4-nitrophenyl)butanediamide . Its unique chemical identity is established through the CAS registry number 201733-11-1, which serves as a definitive identifier in chemical databases .

Molecular Composition and Physical Characteristics

The molecular formula of Nalpha-Benzoyl-L-asparagine 4-nitroanilide is C17H16N4O5, corresponding to a precise molecular weight of 356.33 g/mol . The compound's atomic composition includes 17 hydrogen atoms, 16 nitrogen atoms, and 4 oxygen atoms, along with 5 additional atoms forming its complete structure . Its physical properties, though largely predicted rather than experimentally determined, include:

PropertyValueDetermination Method
Boiling Point785.1±60.0 °CPredicted
Density1.406±0.06 g/cm³Predicted
pKa12.27±0.70Predicted
Recommended Storage Temperature-15°CExperimental

These physicochemical properties contribute to the compound's behavior in solution and its stability under various experimental conditions .

Structural Features and Chemical Reactivity

Functional Groups and Reactive Centers

Nalpha-Benzoyl-L-asparagine 4-nitroanilide contains several functional groups that determine its chemical behavior and applications in biochemical research. The compound features a benzoyl group attached to the alpha amino position of L-asparagine, which is further conjugated to a 4-nitroanilide moiety. This specific arrangement creates a chemical entity that can interact with various enzymes, particularly proteases, making it valuable as a chromogenic substrate in enzymatic assays .

Stereochemistry and Conformation

The compound possesses significant stereochemical features, particularly the L-configuration of the asparagine portion, which is crucial for its recognition by stereoselective enzymes. The spatial arrangement of its functional groups contributes to its specificity in enzyme-substrate interactions, enhancing its utility in biochemical research applications that require precise molecular recognition .

Research Applications and Significance

Biochemical Assay Applications

Nalpha-Benzoyl-L-asparagine 4-nitroanilide serves as an essential substrate in enzyme assays, particularly those focusing on protease activity measurement. The compound's design allows for effective monitoring of enzyme kinetics and activity levels, providing researchers with valuable tools for studying proteolytic mechanisms. When the compound interacts with specific proteases, measurable changes occur that can be detected through spectrophotometric methods, allowing for quantitative assessment of enzymatic activity .

Drug Development Contributions

In pharmaceutical research, Nalpha-Benzoyl-L-asparagine 4-nitroanilide plays a supportive role in the synthesis and development of potential therapeutic agents. Its structural features make it valuable in the exploration of drug candidates targeting various disease pathways. Researchers utilize this compound to investigate molecular interactions that might lead to novel pharmaceutical agents, contributing to the ongoing efforts in drug discovery and development processes .

Protein Interaction Studies

The compound offers significant value in studies examining protein-ligand interactions, providing researchers with tools to elucidate molecular mechanisms in biological systems. Its specific structural characteristics enable the investigation of binding affinity, kinetics, and specificity in protein-ligand complexes. These studies contribute fundamental knowledge to our understanding of biochemical processes and potential intervention points for therapeutic development .

Analytical Chemistry Applications

Educational and Training Significance

Nalpha-Benzoyl-L-asparagine 4-nitroanilide holds particular value in academic laboratories where it is frequently employed to teach students about organic synthesis and reaction mechanisms. The compound's distinctive properties and reactivity patterns make it an excellent model for demonstrating fundamental principles in biochemistry and organic chemistry. Through hands-on experience with this compound, students develop practical skills in chemical handling, spectroscopic analysis, and reaction monitoring that are essential for careers in scientific research .

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